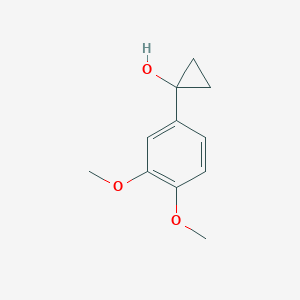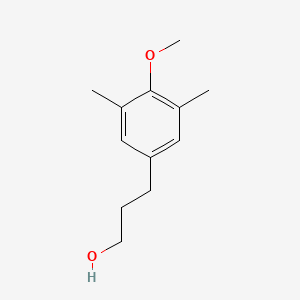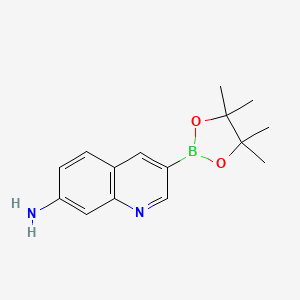
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine: is an organic compound that features a quinoline ring substituted with a boronic ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine typically involves the following steps:
Formation of the Boronic Ester Group: This step involves the reaction of a quinoline derivative with a boronic ester precursor, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the boronic ester group, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the amine group or the boronic ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of bases or catalysts, such as palladium complexes.
Major Products:
Oxidation Products: Boronic acids or quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives or boronic esters.
Substitution Products: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making the compound useful in bioconjugation and sensor applications.
Fluorescent Probes: The quinoline ring can be modified to create fluorescent probes for biological imaging.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine exerts its effects depends on its specific application:
Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst.
Bioconjugation: The boronic ester group interacts with diols, forming reversible covalent bonds that can be used for targeting and sensing applications.
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent modifications.
Comparación Con Compuestos Similares
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness:
- Quinoline Ring: The presence of the quinoline ring in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine provides unique electronic and steric properties compared to similar compounds with pyridine or pyrazolo[1,5-a]pyrimidine rings.
- Amination: The amine group at the 7-position of the quinoline ring offers additional sites for functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H19BN2O2 |
|---|---|
Peso molecular |
270.14 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-7-10-5-6-12(17)8-13(10)18-9-11/h5-9H,17H2,1-4H3 |
Clave InChI |
NWNMXBNDQCXNTB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3)N)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


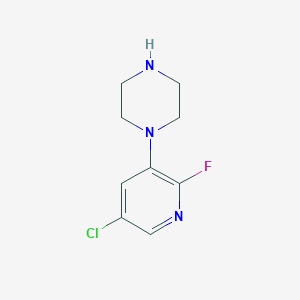
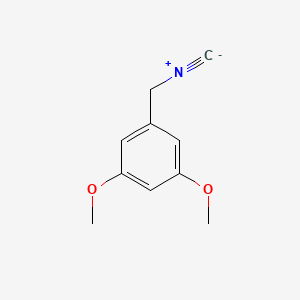
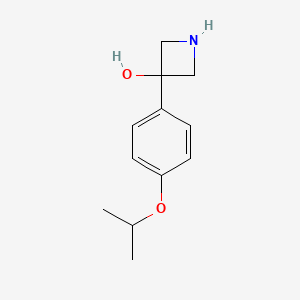
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)

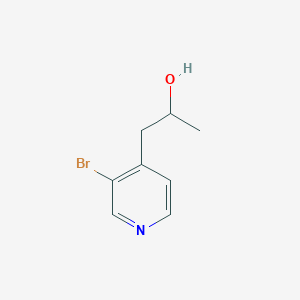
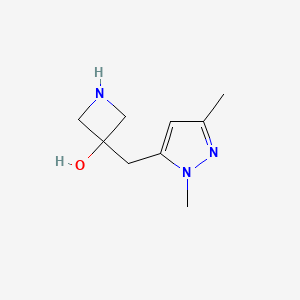

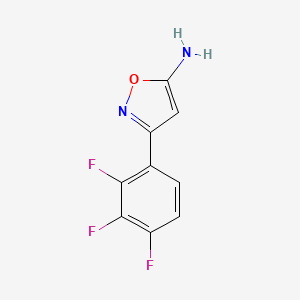
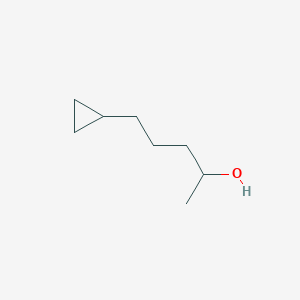
amine](/img/structure/B13589002.png)
